isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Herbicide Activity and Soil Metabolism
Isoxaflutole, a herbicide containing the isoxazole moiety, demonstrates significant preemergence activity in corn cultivation by inhibiting the biosynthesis of carotenoids. This action results in the bleaching of weeds, leading to their death. Studies on the soil metabolism of isoxaflutole highlight its transformation into diketonitrile and subsequently into a non-herbicidal metabolite, indicating a progressive degradation process in the soil. The adsorption of isoxaflutole onto soil particles and its interaction with soil organic matter contribute to the stabilization and reduced mobility of the herbicide and its metabolites in the environment. This process ensures that isoxaflutole and its derivatives do not persist in deeper soil layers, mitigating potential environmental risks. (Rouchaud, Neus, Eelen, & Bulcke, 2002)
Anticancer and Antitubercular Potential
Isoxazole derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer and antitubercular activities. Research has demonstrated the synthesis of novel isoxazole-incorporated pyrazoline derivatives, showing significant binding affinity to the human DHFR enzyme and exhibiting potent anticancer activity against various human breast cancer cell lines. This underlines the therapeutic potential of isoxazole derivatives in oncology. (Radhika, Vijay, Harinadha, & Madhavareddy, 2020)
Moreover, novel isoxazole-containing compounds have been synthesized and tested for their antimicrobial and antifungal properties. Some of these compounds have shown promising results, suggesting their potential as lead compounds for the development of new antimicrobial and antifungal therapies. (Sanjeeva, Narendra, & Venkata, 2022)
Mechanism of Action
Target of Action
The compound “3-(benzenesulfonyl)-8-(1,2-oxazole-5-carbonyl)-8-azabicyclo[3.2.1]octane”, also known as “isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone”, primarily targets the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
This compound acts as a highly potent and selective inhibitor for JAK1 and TYK2 . It inhibits JAK1 with an IC50 of 4 nM and TYK2 with an IC50 of 5 nM as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Biochemical Pathways
By inhibiting JAK1 and TYK2, the compound “this compound” affects the signaling pathways of proinflammatory cytokines . This results in a reduction of the overactive cytokine response that leads to inflammation, causing autoimmune diseases .
Pharmacokinetics
It is mentioned that tll018, a compound with similar action, is orally bioavailable . This suggests that “this compound” might also have good absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The inhibition of JAK1 and TYK2 by “this compound” leads to a reduction in the overactive cytokine response . This results in a decrease in inflammation, which is beneficial in the treatment of autoimmune diseases .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(16-8-9-18-23-16)19-12-6-7-13(19)11-15(10-12)24(21,22)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPCBLHIMUQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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